![molecular formula C15H17NOS2 B2844422 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide CAS No. 2034593-95-6](/img/structure/B2844422.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond. Thiophene rings are five-membered aromatic rings with four carbon atoms and one sulfur atom. The compound also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the aromatic bithiophene core and the amide group. The sulfur atoms in the thiophene rings might be sites of electrophilic aromatic substitution. The amide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide and related compounds have been studied for their potential in various scientific applications, including biological evaluation. For instance, derivatives with a cyclopropyl moiety have shown effectiveness as inhibitors of enzymes such as cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase, which are relevant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). These findings highlight the potential therapeutic applications of these compounds in neurodegenerative diseases.
Conformational Restriction Strategy
Research has also explored the bioactive conformation of histamine H3 receptor antagonists through a cyclopropylic strain-based conformational restriction strategy. The cyclopropyl ring serves to restrict the conformation of the compound, providing insights into the bioactive forms for receptor binding, which could be beneficial for designing more effective histamine receptor antagonists (Watanabe et al., 2010).
Glutaminase Inhibition for Cancer Therapy
Another significant application involves the design and pharmacological evaluation of analogs as glutaminase inhibitors, which play a role in cancer therapy. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated, revealing their potential to inhibit glutaminase and attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticancer Drug Development
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been carried out to confirm its anticancer activity through in silico modeling targeting the VEGFr receptor. The structural elucidation and anticancer efficacy of such compounds underscore their potential in drug discovery and development for cancer treatment (Sharma et al., 2018).
Therapeutic Effect Against Viral Infections
A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro and showed a decrease in viral load and increase in survival in treated mice infected with Japanese encephalitis virus, indicating its therapeutic efficacy against viral infections (Ghosh et al., 2008).
Orientations Futures
The study of bithiophene-containing compounds is an active area of research, particularly in the field of organic electronics. Compounds with amide groups are also widely studied in medicinal chemistry. Therefore, a compound like “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide” could potentially have interesting electronic or biological properties worth exploring .
Propriétés
IUPAC Name |
2-cyclopropyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(9-11-1-2-11)16-7-5-13-3-4-14(19-13)12-6-8-18-10-12/h3-4,6,8,10-11H,1-2,5,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKXGSPXUHHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)
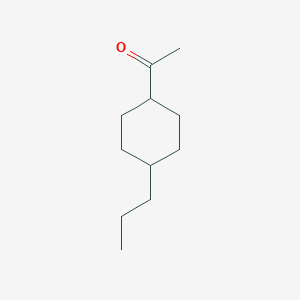
![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)
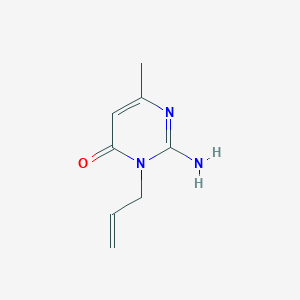
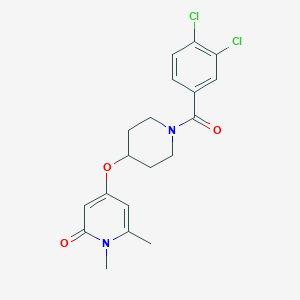
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)
![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)
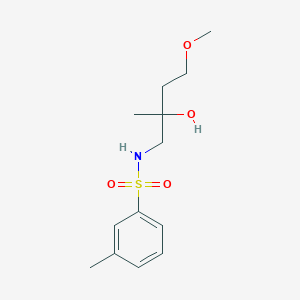
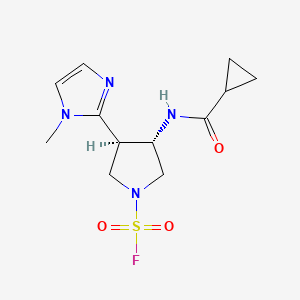
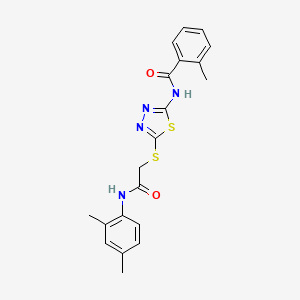
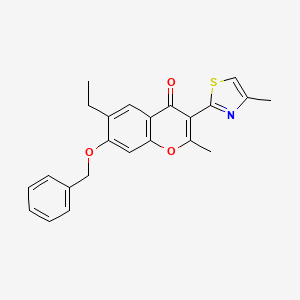
![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)
![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)